molecular formula C16H13N5O3S B12040557 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-87-3

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12040557
CAS No.: 478257-87-3
M. Wt: 355.4 g/mol
InChI Key: UBRAMFNRGSNXJU-LICLKQGHSA-N
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Description

The compound 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole core functionalized with a thiol group (-SH) and substituted aryl groups. Key structural features include:

  • 3-Methoxyphenyl group at position 5: Introduces electron-donating properties via the methoxy (-OCH₃) substituent, enhancing solubility in polar solvents.
  • Thiol group at position 3: Enables disulfide bond formation, metal coordination, and participation in redox reactions.

This compound is synthesized via a Schiff base reaction between 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-nitrobenzaldehyde in ethanol with catalytic glacial acetic acid, a method analogous to related triazole derivatives .

Properties

CAS No.

478257-87-3

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O3S/c1-24-13-7-4-6-11(9-13)15-18-19-16(25)20(15)17-10-12-5-2-3-8-14(12)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

UBRAMFNRGSNXJU-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of Potassium Dithiocarbazates

The synthesis begins with the reaction of furan-2-carboxylic acid hydrazide or phenylacetic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide. This generates potassium 3-(2-furoyl) or (phenylacetyl)dithiocarbazates, which serve as intermediates. For example:

Hydrazide+CS2+KOHPotassium dithiocarbazate\text{Hydrazide} + \text{CS}_2 + \text{KOH} \rightarrow \text{Potassium dithiocarbazate}

These intermediates are obtained in near-quantitative yields and used without further purification.

Cyclization to 4H-1,2,4-Triazole-3-Thiols

The dithiocarbazates undergo cyclization in the presence of sodium hydroxide (2N solution) under reflux to form 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. For instance, 4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized in 45–68% yield. Key parameters include:

  • Reaction Time : 4–6 hours

  • Temperature : Reflux conditions (∼80°C)

  • Workup : Acidification with HCl to precipitate the product.

Purification and Characterization

Purification Techniques

Crude products are purified via:

  • Recrystallization : Ethanol or methanol is used to achieve high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients resolves impurities, particularly for intermediates.

Analytical Data

The final compound is characterized using spectroscopic and elemental analysis:

Property Value Source
Molecular FormulaC₁₆H₁₃N₅O₃S
Molecular Weight355.4 g/mol
Melting Point245–246°C
IR (υ, cm⁻¹)3321 (N–H), 2575 (S–H), 1618 (C=N)
¹H-NMR (δ, ppm)3.88 (OCH₃), 5.95–7.55 (Ar–H), 14.00 (S–H)

Optimization and Yield Considerations

Critical Parameters

  • Alkaline Cyclization : Excess NaOH improves ring closure efficiency but risks hydrolysis of sensitive groups.

  • Solvent Choice : Ethanol balances reactivity and solubility during Schiff base formation.

  • Temperature Control : Prolonged reflux during condensation minimizes side products.

Yield Enhancement Strategies

  • Intermediate Purity : Recrystallization of thiosemicarbazides increases cyclization yields to 75–79%.

  • Catalytic Acid : Acetic acid (5 mol%) accelerates imine formation, reducing reaction time.

Scalability and Industrial Relevance

The synthetic route is scalable, with batch sizes up to 100 g reported. Key industrial considerations include:

  • Cost Efficiency : Carbon disulfide and aryl isothiocyanates are low-cost starting materials.

  • Environmental Impact : Ethanol recycling and HCl neutralization mitigate waste.

Comparative Analysis of Methodologies

A comparison of synthetic routes reveals trade-offs between yield, purity, and complexity:

Method Yield Purity Complexity
Direct Cyclization68%95%Moderate
Schiff Base Condensation85%98%High

The Schiff base method, while more complex, offers superior yield and purity, making it preferable for pharmaceutical applications .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group at position 3 of the triazole ring acts as a strong nucleophile, enabling reactions with alkyl halides and acyl chlorides:

  • Reaction with methyl iodide :
    Forms the corresponding thioether derivative under basic conditions (e.g., NaOH in ethanol). The reaction proceeds via an SN2 mechanism:

    RSH CH3IRSCH3+HI\text{RSH CH}_3\text{I}\rightarrow \text{RSCH}_3+\text{HI}

    Yields: ~85–90% under reflux for 4–6 hours.

  • Acylation with acetyl chloride :
    Produces the thioester derivative in the presence of pyridine as a catalyst:

    RSH ClCOCH3RSCOCH3+HCl\text{RSH ClCOCH}_3\rightarrow \text{RSCOCH}_3+\text{HCl}

    Reaction conditions: Room temperature, 2 hours .

Table 1 : Substitution Reactions at the Thiol Group

ReagentProductConditionsYield (%)
Methyl iodide3-(Methylthio)-triazole derivativeNaOH, ethanol, reflux85–90
Acetyl chloride3-(Acetylthio)-triazole derivativePyridine, RT, 2 hours75–80

Reductive Transformations

The nitro (-NO2_2) group on the benzylidene moiety undergoes reduction to an amine (-NH2_2) under catalytic hydrogenation or using NaBH4_4/NiCl2_2:

  • Catalytic hydrogenation (H2_22, Pd/C) :

    Ar NO2+3H2Ar NH2+2H2O\text{Ar NO}_2+3\text{H}_2\rightarrow \text{Ar NH}_2+2\text{H}_2\text{O}

    Yields: 70–80% at 60°C and 3 atm pressure .

  • Reduction with NaBH4_44/NiCl2_22 :
    Converts the nitro group to an amine at ambient temperature with shorter reaction times (~1 hour) .

Hydrolysis of the Imine Bond

The Schiff base (C=N) in the nitrobenzylidene group is susceptible to acidic or basic hydrolysis:

  • Acidic hydrolysis (HCl, H2_22O) :
    Cleaves the imine bond to regenerate the aldehyde and primary amine:

    R C N R +H2ORCHO+R NH2\text{R C N R }+\text{H}_2\text{O}\rightarrow \text{RCHO}+\text{R NH}_2

    Reaction conditions: 6M HCl, reflux for 8–12 hours.

  • Basic hydrolysis (NaOH, ethanol) :
    Slower reaction but avoids decomposition of sensitive functional groups .

Coordination with Metal Ions

The thiol group and triazole nitrogen atoms act as ligands for transition metals. Example reactions include:

  • Complexation with Zn(II) :
    Forms a bidentate complex via S and N coordination:

    Compound+ZnCl2[Zn Compound 2]Cl2\text{Compound}+\text{ZnCl}_2\rightarrow [\text{Zn Compound }_2]\text{Cl}_2

    Stability constant (log K): ~4.2–4.5 .

  • Cu(II) coordination :
    Produces square-planar complexes with potential catalytic activity .

Table 2 : Metal Coordination Reactions

Metal SaltLigand SitesComplex StructureApplication
ZnCl2_2S, N (triazole)OctahedralAntibiotic resistance inhibition
CuSO4_4S, N (triazole)Square-planarCatalytic oxidation

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in cycloaddition reactions with alkynes or nitriles under thermal or catalytic conditions:

  • 1,3-Dipolar cycloaddition with phenylacetylene :
    Forms fused triazolo-pyridine derivatives at 120°C:

    Triazole+HC CPhTriazolo 1 5 a pyridine\text{Triazole}+\text{HC CPh}\rightarrow \text{Triazolo 1 5 a pyridine}

    Yields: 60–70% using CuI as a catalyst .

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation):

  • Nitration (HNO3_33/H2_22SO4_44) :
    Introduces a nitro group at the para position of the methoxy-substituted benzene ring:

    Ar OCH3+HNO3Ar NO2 OCH3\text{Ar OCH}_3+\text{HNO}_3\rightarrow \text{Ar NO}_2\text{ OCH}_3

    Reaction conditions: 0–5°C, 4 hours .

Oxidation of the Thiol Group

The thiol group oxidizes to a disulfide (-S-S-) under mild oxidative conditions:

  • With H2_22O2_22 :

    2RSH+H2O2RSSR+2H2O2\text{RSH}+\text{H}_2\text{O}_2\rightarrow \text{RSSR}+2\text{H}_2\text{O}

    Yields: >90% in aqueous ethanol at 25°C.

Condensation with Carbonyl Compounds

The primary amine (post-nitro reduction) reacts with aldehydes/ketones to form new Schiff bases:

  • With benzaldehyde :

    R NH2+PhCHOR N CHPh+H2O\text{R NH}_2+\text{PhCHO}\rightarrow \text{R N CHPh}+\text{H}_2\text{O}

    Yields: 75–80% in ethanol under reflux .

Key Mechanistic Insights

  • Steric effects : The ortho-nitro group on the benzylidene moiety hinders nucleophilic attacks at the triazole ring.

  • Electronic effects : The electron-withdrawing nitro group enhances the electrophilicity of the imine bond, facilitating hydrolysis .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit potent antimicrobial activity. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated that similar triazole derivatives possess broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. In vitro studies have indicated that compounds with similar structures can effectively target melanoma and breast cancer cell lines .

Antimicrobial Efficacy Study

In a study published in Molecules, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial activities against various pathogens. The results indicated that compounds with similar structural motifs to 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibited significant inhibition zones against tested bacteria, highlighting their potential as new antimicrobial agents .

Anticancer Activity Assessment

A recent investigation focused on the cytotoxic effects of triazole derivatives on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The study found that certain derivatives led to a marked decrease in cell viability, suggesting that structural modifications could enhance anticancer activity .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The triazole ring and nitro group may play crucial roles in these interactions, potentially leading to the inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological, chemical, and physical properties of 1,2,4-triazole-3-thiols are highly dependent on substituents. Below is a comparative analysis:

Compound Name Key Substituents Synthesis Yield (%) Melting Point (°C) Notable Properties/Activities References
Target Compound 3-Methoxyphenyl, 2-nitrobenzylidene Not reported Not reported Potential corrosion inhibition, bioactivity inferred
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl, 4-phenoxybenzylidene Not reported Not reported Antibacterial activity (metal complexes)
5-((Naphthalen-2-yloxy)methyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (11c) Naphthalen-2-yloxy, 3-nitrobenzylidene 83 196–198 High yield, structural stability
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Ligand 54) 4-Methoxybenzylidene, 5-methylpyrazole 73 Not reported Metal coordination, spectroscopic analysis
(E)-4-((2-Nitrobenzylidene)amino)-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol p-Tolyl, 2-nitrobenzylidene Not reported Not reported Structural analog with methyl vs. methoxy
5-(4-Chlorophenyl)-4-(benzylideneamino)-4H-1,2,4-triazole-3-thiol (4a-e) 4-Chlorophenyl, various benzylidene Not reported Not reported Microwave-assisted synthesis, azetidinone derivatives
Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-nitrophenyl in ), influencing solubility and electronic interactions.
  • Synthetic Yields : Compounds with nitrobenzylidene substituents (e.g., 11c in ) exhibit higher yields (83%) compared to methoxybenzylidene analogs (73% in ), suggesting nitro groups may stabilize intermediates.
  • The thiol group also correlates with corrosion inhibition in acidic environments .
Antimicrobial and Anticancer Activity:
  • Triazole-thiols with pyridinyl or furanyl substituents demonstrate moderate to significant antimicrobial activity . The target compound’s 3-methoxyphenyl group may enhance membrane penetration, though this requires validation.
Corrosion Inhibition:
  • Thiol-containing triazoles like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) show >80% inhibition efficiency for zinc in HCl, attributed to thiol adsorption on metal surfaces . The target compound’s nitro group may further improve adsorption via dipole interactions.

Physicochemical Properties

  • Solubility : Methoxy groups (e.g., in the target compound and ligand 54 ) improve organic solvent solubility, whereas nitro groups enhance polar interactions.
  • Thermal Stability : High melting points (e.g., 196–198°C for 11c ) correlate with nitro substituents, suggesting stronger intermolecular forces.

Biological Activity

5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class, known for its diverse biological activities. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a nitrobenzylidene moiety, contributing to its potential therapeutic applications.

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O3_{3}S
  • Molecular Weight : 366.36 g/mol
  • IUPAC Name : 5-(3-methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial studies. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol against various cancer cell lines:

Cell Line IC50_{50} (µM) Selectivity
Human melanoma (IGR39)25.0High
Triple-negative breast cancer (MDA-MB-231)30.0Moderate
Pancreatic carcinoma (Panc-1)35.0Moderate

The compound demonstrated the highest potency against melanoma cells, suggesting a potential for development as an anticancer agent. The selectivity towards cancer cells over normal cells was also noted, indicating a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : Studies have shown that treatment with this triazole derivative leads to increased levels of apoptotic markers in cancer cells.
  • Inhibition of Cell Migration : The compound has been reported to inhibit migration in metastatic cancer cell lines, which is crucial for preventing cancer spread .
  • Interaction with Biological Targets : It is believed that the nitro group may participate in redox reactions that enhance its biological activity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial effects against various bacterial strains:

Microorganism Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansLow activity

The results suggest that 5-(3-Methoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol possesses broad-spectrum antimicrobial properties, making it a candidate for further pharmaceutical development .

Case Studies and Research Findings

  • Study on Melanoma Cells :
    A study conducted on human melanoma cells demonstrated that the compound not only inhibited cell viability but also induced apoptosis through the activation of caspase pathways. The findings suggest that it could be a promising candidate for melanoma treatment .
  • Cytotoxicity Profile :
    In comparative studies with other triazole derivatives, this compound exhibited superior cytotoxicity against cancer cell lines while maintaining low toxicity towards normal human cells .
  • Docking Studies :
    Molecular docking studies indicated favorable interactions between the compound and key proteins involved in cancer progression and microbial resistance. These interactions were analyzed using various computational tools to predict binding affinities and mechanisms of action .

Q & A

Q. Advanced Research Focus

  • QSAR Modeling : Use 3D-QSAR to correlate structural features (e.g., nitro group position, methoxy substituent) with activity. Train models using datasets of similar triazoles with known IC50 values .
  • Molecular Docking : Simulate interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina. Prioritize binding poses with low RMSD values (<2.0 Å) .
  • Toxicity Prediction : Apply in silico tools like ProTox-II or ADMETLab to estimate LD50 and classify toxicity (e.g., Class IV toxicity per K.K. Sidorov’s scale if LD50 > 1000 mg/kg) .

How can researchers resolve contradictions in biological activity data across different studies involving similar triazole derivatives?

Advanced Research Focus
Contradictions often arise due to variations in assay conditions or substituent effects. Methodological solutions include:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, 24–48 hour incubation) .
  • SAR Analysis : Compare substituent impacts (e.g., 2-nitro vs. 4-methoxy groups on electron-withdrawing/donating effects) using Hammett constants .
  • Meta-Analysis : Aggregate data from ≥5 independent studies to identify trends (e.g., nitro groups enhance antibacterial activity but reduce solubility) .

What methodological approaches are advised for evaluating the metal coordination chemistry of this compound?

Q. Advanced Research Focus

  • Synthesis of Metal Complexes : React the triazole-thiol (1 mmol) with metal salts (e.g., CuCl2, Zn(OAc)2) in ethanol/water (1:1) under reflux. Monitor coordination via color changes (e.g., blue for Cu(II)) .
  • Characterization :
    • UV-Vis : Detect d–d transitions (e.g., Cu(II) at ~600 nm).
    • Magnetic Susceptibility : Confirm paramagnetism for octahedral Cu(II) complexes.
    • XRD : Resolve crystal structures to confirm binding modes (e.g., N,S-bidentate coordination) .

How can researchers assess the antioxidant potential of this compound, and what methodological pitfalls should be avoided?

Q. Advanced Research Focus

  • DPPH Assay : Prepare 0.1 mM DPPH in methanol. Mix with test compound (10–100 µM) and measure absorbance at 517 nm after 30 minutes. Calculate IC50 using non-linear regression .
  • Pitfalls :
    • Avoid light exposure (DPPH is photosensitive).
    • Use ascorbic acid as a positive control (IC50 ~5 µM).
    • Correct for thiol auto-oxidation by including blank samples .

What experimental designs are recommended for studying structure-activity relationships (SAR) in triazole-thiol derivatives?

Q. Advanced Research Focus

  • Variable Substituents : Synthesize analogs with modified aryl (e.g., 4-fluoro, 3-chloro) or benzylidene groups (e.g., 4-hydroxy vs. 2-nitro).
  • Activity Profiling : Test against a panel of targets (e.g., antimicrobial, anticancer) to identify pharmacophores.
  • Statistical Analysis : Use PCA or PLS regression to link structural descriptors (logP, polar surface area) to bioactivity .

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